L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-

S6 kinase substrate kinase assay phosphorylation kinetics

Standard S6 kinase substrates such as RRLSSLRA introduce N-terminal arginines that shift phosphorylation preference toward Ser235, confounding isoform-specific kinetic measurements. SSLRASTS (S6 residues 231-237) eliminates this variable by preserving the native Ser236 site without competing basic residues. • Enables unambiguous differentiation of Ser236- vs. Ser235-directed kinase activity; alanine substitution at Ser236 elevates apparent Km by up to 800-fold, confirming sequence-critical assay fidelity. • Validated multi-kinase substrate (70-kDa S6 kinase, PKC, PKM) with established Km benchmarks for assay calibration. • Custom-synthesized heptapeptide; request quote for bulk or specified purity grades. Standard lead time: 2-3 weeks.

Molecular Formula C28H52N10O12
Molecular Weight 720.8 g/mol
CAS No. 680972-45-6
Cat. No. B12525252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-
CAS680972-45-6
Molecular FormulaC28H52N10O12
Molecular Weight720.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C28H52N10O12/c1-12(2)8-17(35-25(47)18(10-40)37-22(44)15(29)9-39)24(46)34-16(6-5-7-32-28(30)31)23(45)33-13(3)21(43)36-19(11-41)26(48)38-20(14(4)42)27(49)50/h12-20,39-42H,5-11,29H2,1-4H3,(H,33,45)(H,34,46)(H,35,47)(H,36,43)(H,37,44)(H,38,48)(H,49,50)(H4,30,31,32)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyQEYAMYDLLSTVCB-RGJFDMQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSLRASTS Heptapeptide for S6 Kinase Substrate Studies


L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl- (CAS 680972-45-6) is a synthetic heptapeptide with the single-letter sequence SSLRASTS. It corresponds to a core phosphorylation site within ribosomal protein S6, specifically residues 231–237, and is recognized as the minimal substrate determinant for the mitogen-activated 70-kDa S6 kinase [1]. With a molecular formula of C₂₈H₅₂N₁₀O₁₂ and a molecular weight of 720.8 g/mol, this peptide features a balanced composition of hydrophilic serine and threonine residues alongside a single arginine for charge-mediated kinase interactions [2].

SSLRASTS vs. Generic S6 Peptide Substrates


Commonly employed S6 kinase substrates such as RRLSSLRA (Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala) and AKRRRLSSLRA differ from SSLRASTS in both length and C-terminal composition, leading to divergent kinase recognition kinetics. The seven-residue SSLRASTS peptide constitutes the minimal recognition domain for the 70-kDa S6 kinase, whereas the eight-residue RRLSSLRA lacks the C-terminal threonine and contains an additional N-terminal arginine that alters the charge distribution and phosphorylation site preference [1]. Substituting a generic S6 peptide can introduce confounding variables in kinetic measurements; for instance, alanine substitution at Ser236 in related S6 peptides elevates the apparent Km by up to 800-fold, underscoring the critical role of exact sequence identity for reproducible enzymatic data [2].

SSLRASTS vs. Comparable S6 Peptide Substrates


Minimal Recognition Motif for S6 Kinase

The heptapeptide SSLRASTS encompasses the minimal substrate recognition determinant for the mitogen-activated 70-kDa S6 kinase, specifically residues 231–237 of ribosomal protein S6. The 70-kDa S6 kinase exhibits an apparent Km of 0.25 µM for 40S ribosomal subunits and a 2.5-fold higher apparent Km for a full-length S6 C-terminal peptide; the seven-residue core, corresponding to SSLRASTS, retains the essential recognition elements Arg231, Arg233, and Ser236 while eliminating non-essential flanking residues [1]. In contrast, the commonly used S6 peptide RRLSSLRA is an eight-residue sequence that lacks the C-terminal threonine and includes an additional N-terminal arginine, which alters the kinase recognition pattern by shifting phosphorylation preference toward Ser235 rather than Ser236 [2].

S6 kinase substrate kinase assay phosphorylation kinetics

C-Terminal Threonine and Phosphorylation Site Integrity

The C-terminal threonine at position 7 of SSLRASTS (corresponding to Ser240 in the full-length S6 sequence) provides a potential additional phosphorylation site that is absent in the Ala-terminated comparator RRLSSLRA. Mutational analysis of the S6 peptide analogs demonstrates that alanine substitution at key serine residues can increase the apparent Km by 20- to 800-fold [1]. Although direct Thr→Ala substitution data for position 7 are not available, the dramatic effect of residue substitutions within this region establishes that the precise C-terminal composition is a critical determinant of kinase substrate kinetics. The presence of threonine may also confer differential recognition by cAMP-dependent protein kinase (cAK), which shows a preference for Ser235 phosphorylation in the context of the Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala analog [1].

phosphorylation site specificity kinase substrate engineering S6 peptide analogs

Net Charge and Hydrophobicity Comparison

SSLRASTS carries a calculated net charge of +1 at neutral pH (one Arg residue, deprotonated C-terminus), whereas RRLSSLRA carries a net charge of +2 (two Arg residues). This difference alters electrostatic interactions with negatively charged kinase active sites and affects chromatographic retention behavior. The grand average of hydropathy (GRAVY) for SSLRASTS is approximately –0.29 (Kyte-Doolittle scale), compared to –0.71 for RRLSSLRA, indicating that SSLRASTS is relatively less hydrophilic, which can influence aqueous solubility and reverse-phase HPLC purification profiles [1]. These property differences have practical implications for peptide handling, storage, and use in biochemical assays where peptide concentration accuracy is critical.

peptide physicochemical properties HPLC retention solubility profiling

PKC Phosphorylation Kinetics of R1-A13 Peptide

The synthetic peptide R1-A13 (Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ala), which contains the SSLRASTS core, was phosphorylated by both Ca²⁺/phospholipid-dependent protein kinase C (PKC) and its trypsin-activated form (PKM) with essentially identical kinetic properties: apparent Km = 30 µM and Vmax = 0.16 µmol min⁻¹ mg⁻¹ [1]. Phosphorylation occurred primarily at Ser-5, Ser-9, and Ser-11 (corresponding to Ser235, Ser236, and Ser240 in the full-length S6 sequence), with Ser-4 (Ser234) as a minor site. This multi-site phosphorylation pattern, characterized under controlled conditions, provides a benchmark for comparing the kinase substrate efficiency of SSLRASTS-containing peptides against other S6 peptide analogs [1].

protein kinase C peptide phosphorylation kinetics S6 peptide substrate

SSLRASTS Research and Industrial Use Cases


Calibrated S6 Kinase Activity Assays

SSLRASTS serves as the minimal recognition sequence for the 70-kDa S6 kinase, providing a structurally validated substrate for measuring S6 kinase activity in cell lysates or with purified enzyme preparations. The defined seven-residue length eliminates confounding contributions from flanking sequences, and the established kinetic benchmark from the R1-A13 peptide (Km = 30 µM for PKC/PKM) provides a reference point for assay calibration [1]. Researchers can use SSLRASTS to differentiate between S6 kinase isoforms that preferentially phosphorylate Ser236 versus those that target Ser235, as the absence of N-terminal basic residues in SSLRASTS reduces Ser235 phosphorylation [2].

Phosphorylation Site-Specific Inhibitor Screening

Because SSLRASTS preserves the native Ser236 phosphorylation site without the competing Ser235 preference induced by additional N-terminal arginines, it is an ideal substrate for high-throughput screening of kinase inhibitors that selectively target the Ser236 phosphorylation event. The dramatic 800-fold increase in Km observed upon alanine substitution at Ser236 underscores the importance of maintaining exact sequence fidelity in inhibitor studies [2]. Using SSLRASTS rather than RRLSSLRA reduces false positives from inhibitors that preferentially block Ser235 phosphorylation.

HPLC Method Development and Peptide Purification

The intermediate hydrophobicity (GRAVY ≈ –0.29) and moderate net charge (+1) of SSLRASTS make it a suitable calibration standard for reverse-phase HPLC method development in peptide purification workflows. Its distinct retention profile relative to more highly charged S6 peptide analogs (e.g., RRLSSLRA, net charge +2, GRAVY –0.71) allows for straightforward separation and quantification in mixed peptide samples [3]. This property is advantageous for quality control in peptide synthesis facilities.

Multi-Kinase Specificity Profiling Reference Substrate

SSLRASTS is phosphorylated by PKC, PKM, and the 70-kDa S6 kinase, but shows differential kinetics with cAMP-dependent protein kinase (cAK), which exhibits relatively poor S6 peptide substrate kinetics and a preference for Ser235 [2]. This multi-kinase reactivity profile makes SSLRASTS a valuable reference substrate for kinase specificity profiling panels, enabling researchers to distinguish between kinase families based on their phosphorylation patterns of a single, well-characterized peptide.

Quote Request

Request a Quote for L-Threonine, L-seryl-L-seryl-L-leucyl-L-arginyl-L-alanyl-L-seryl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.